
3-acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring and a furan ring, both of which are five-membered heterocyclic compounds. The thiophene ring contains a sulfur atom , while the furan ring contains an oxygen atom. The compound also contains a benzenesulfonamide group.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives of benzenesulfonamide have been widely explored. For instance, compounds with the benzenesulfonamide moiety have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit a range of biological activities, highlighting the versatility of the benzenesulfonamide scaffold in drug design (Küçükgüzel et al., 2013).
In another study, novel zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups were synthesized. These compounds demonstrated high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Applications in Medicinal Chemistry
Research on sulfonamide derivatives has extended to their use in inhibiting carbonic anhydrase, an enzyme involved in various physiological and pathological processes. For example, water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed potent inhibitory activity against carbonic anhydrase isozymes, with applications in lowering intraocular pressure (Casini et al., 2002).
Another study focused on the design and synthesis of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as inhibitors of human carbonic anhydrase isoenzymes. These compounds represent a step forward in the development of selective inhibitors for therapeutic applications (Mishra et al., 2016).
Properties
IUPAC Name |
3-acetyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-12(20)13-4-2-5-15(10-13)26(22,23)19-11-14-7-8-17(25-14)18(21)16-6-3-9-24-16/h2-10,18-19,21H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIMWYOTXWLGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


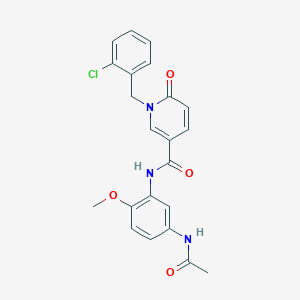
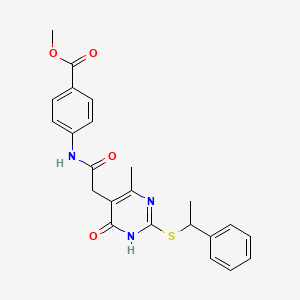
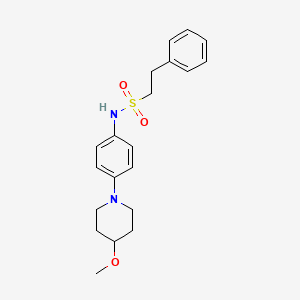


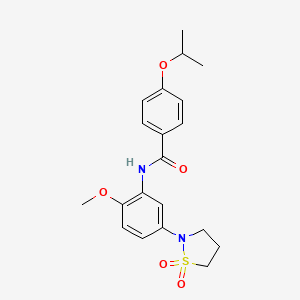
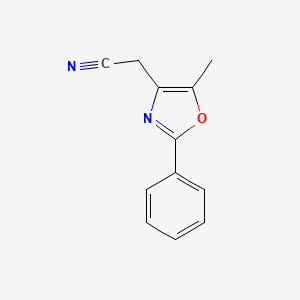
![N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide](/img/structure/B2990606.png)
![4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2990607.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2990609.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990611.png)
